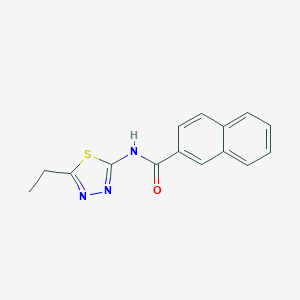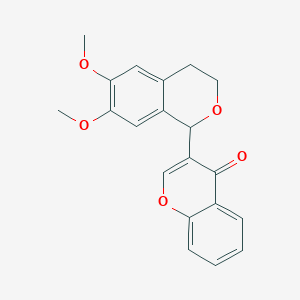![molecular formula C20H21NO4 B270593 6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B270593.png)
6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a dibenzofuran moiety and a cyclohexene ring, makes it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps. The initial step often includes the preparation of the dibenzofuran moiety, followed by the introduction of the cyclohexene ring. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol: This compound shares the dibenzofuran moiety but lacks the cyclohexene ring.
N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide: This compound has a similar dibenzofuran structure but different functional groups.
Uniqueness
6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its combination of the dibenzofuran moiety and the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-(6,7,8,9-tetrahydrodibenzofuran-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H21NO4/c22-19(14-6-1-2-7-15(14)20(23)24)21-12-9-10-18-16(11-12)13-5-3-4-8-17(13)25-18/h1-2,9-11,14-15H,3-8H2,(H,21,22)(H,23,24) |
InChI Key |
VLLLKBSANCJDDA-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4CC=CCC4C(=O)O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4CC=CCC4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B270510.png)



![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B270516.png)

![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)
![Ethyl 4-[2-chloro-6-[(2-methylbenzoyl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B270523.png)
![3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B270525.png)


![(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid](/img/structure/B270534.png)
![N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B270535.png)

